Myristoylcholine chloride
Description
Properties
IUPAC Name |
trimethyl(2-tetradecanoyloxyethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-19(21)22-18-17-20(2,3)4;/h5-18H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJMYRYCYNAIOF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00962679 | |
| Record name | N,N,N-Trimethyl-2-(tetradecanoyloxy)ethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4277-89-8 | |
| Record name | Myristoylcholine chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4277-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl(2-myristoyloxyethyl)ammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N-Trimethyl-2-(tetradecanoyloxy)ethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl(2-myristoyloxyethyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Esterification Using Coupling Agents
While not explicitly cited in the provided sources, coupling agents like (DCC) or (HBTU) could theoretically facilitate direct esterification between myristic acid and choline chloride. However, this method is less common due to the superior efficiency of acyl chloride-based routes.
Hypothetical Reaction:
Enzymatic Synthesis
Enzymatic esterification using lipases or esterases represents an eco-friendly alternative, though scalability challenges limit its industrial application. No direct evidence of this method is found in the provided literature.
Purification and Characterization
Purification:
-
Recrystallization: MChCl is recrystallized from acetone/ethyl acetate mixtures to remove unreacted starting materials.
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Chromatography: Flash chromatography on silica gel (eluent: chloroform/methanol) may resolve impurities.
Characterization:
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NMR: Peaks corresponding to the myristoyl chain ( 0.88–1.30 ppm), choline’s trimethylammonium group ( 3.20 ppm), and ester linkage ( 4.30 ppm).
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at 348.3 ().
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Elemental Analysis: Matches calculated values for C, H, N, and Cl.
Applications in Research
MChCl’s utility is highlighted in:
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Enzyme-Responsive Systems: MChCl forms aqueous two-phase systems (ASTP) with anionic surfactants, dissociating upon exposure to cholinesterases into myristic acid and choline.
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Biosensing: Liquid crystal (LC) droplets functionalized with MChCl enable label-free detection of carboxylesterase activity (limit: 0.1 mg/L).
Comparative Analysis of Preparation Methods
| Method | Reagents | Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Acyl chloride route | Myristoyl chloride, Choline | Anhydrous, 25°C, 24h | High yield, Scalable | Requires hazardous |
| Direct esterification | Myristic acid, Coupling agents | Reflux, 12h | Avoids acyl chloride synthesis | Lower yield, Costly reagents |
| Enzymatic synthesis | Lipases, Solvent-free | Mild temperature, 48h | Eco-friendly, Selective | Low productivity, Long reaction |
Chemical Reactions Analysis
Types of Reactions: Myristoylcholine chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form myristoylcholine oxide.
Reduction: Reduction reactions can convert this compound to myristoylcholine.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.
Major Products:
Oxidation: Myristoylcholine oxide.
Reduction: Myristoylcholine.
Substitution: Various myristoylcholine derivatives depending on the nucleophile used.
Scientific Research Applications
Cell Membrane Studies
MChCl plays a critical role in studies related to cell membrane dynamics. Its ability to integrate into lipid bilayers makes it an essential tool for researching membrane permeability and lipid metabolism. By disrupting membrane integrity, MChCl can enhance the penetration of therapeutic agents across cellular barriers, making it valuable for drug delivery systems.
Drug Delivery Systems
The compound has been explored as a skin penetration enhancer in transdermal drug delivery systems. Its mechanism involves altering the lipid structure of the skin barrier, thereby facilitating the transport of drugs through the stratum corneum. This application is particularly relevant in developing formulations for poorly soluble drugs.
Liquid Crystal-Based Sensors
Recent studies have demonstrated the use of MChCl in developing liquid crystal (LC) droplet-based sensors for detecting carboxylesterase (CES) activity and its inhibitors. The presence of MChCl induces specific optical patterns in LC droplets that change upon hydrolysis by CES, allowing for sensitive detection of enzyme activity. This method has shown a detection limit as low as 2.8 U/L for CES, highlighting its potential in biosensing applications .
Enzyme-Responsive Nanoparticles
MChCl has also been incorporated into enzyme-responsive supramolecular nanoparticles designed for dual drug delivery systems. These nanoparticles disassemble upon interaction with butyrylcholinesterase (BChE), releasing their payload at targeted sites where the enzyme is present. This specificity enhances the efficacy of drug delivery while minimizing side effects .
Cosmetics and Personal Care
Due to its surfactant properties, MChCl is utilized in formulating cosmetics and personal care products. It acts as an emulsifier and stabilizer, improving the texture and stability of formulations. Its ability to enhance skin penetration further supports its use in topical applications.
Case Studies
Mechanism of Action
Myristoylcholine chloride exerts its effects by interacting with cell membranes and altering their permeability. The compound integrates into the lipid bilayer, disrupting the membrane structure and enhancing the penetration of other molecules. This mechanism is particularly useful in drug delivery applications, where this compound facilitates the transport of therapeutic agents across the skin barrier .
Comparison with Similar Compounds
Key Findings:
Mechanistic Differences :
- Myr and glyceryl trioleate both act as enzyme substrates, but their hydrolysis products (choline vs. oleic acid) induce opposite LC transitions (dark→bright vs. bright→dark) .
- PBA relies on pH changes rather than surfactant disruption, making it suitable for pH-sensitive systems like penicillinase assays .
Sensitivity :
- Myr demonstrates superior sensitivity for CES (2.8 U/L) compared to PBA-based penicillin G detection (2 µM) .
Safety :
- Myr’s irritant properties necessitate precautions (gloves, goggles), while glyceryl trioleate and DPPC are safer due to their biological origins .
Biological Activity
Myristoylcholine chloride (MChCl) is a choline ester that has garnered attention for its diverse biological activities, particularly in drug delivery systems and as a biosensor component. This article explores the biological activity of MChCl, summarizing key research findings, case studies, and relevant data.
Overview of this compound
This compound is a quaternary ammonium compound derived from myristic acid and choline. It exhibits properties that make it suitable for various applications in biochemistry and pharmacology, including enhancing drug absorption and serving as a substrate for enzymatic reactions.
1. Drug Delivery Systems
MChCl has been identified as a soft antimicrobial agent that can be utilized in supramolecular vesicle formation. Research indicates that myristoylcholine can form micelles and vesicles that are responsive to cholinesterase enzymes, facilitating the release of encapsulated drugs in a controlled manner.
Table 1: Critical Micelle Concentration (CMC) of Myristoylcholine
| Compound | CMC (mM) |
|---|---|
| Myristoylcholine | 2.5 |
| Myristic Acid | 4.5 |
The complexation of myristoylcholine with p-sulfonatocalixarene significantly decreases its CMC, enhancing its potential for drug delivery applications .
2. Enzyme-Responsive Behavior
The biological activity of MChCl is closely linked to its interaction with acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine and related compounds. In the presence of AChE, MChCl is hydrolyzed into choline and myristic acid, which alters its ability to form monolayers at interfaces, impacting its use in biosensing technologies.
Case Study: Acetylcholinesterase-Based Biosensor
A study demonstrated the use of MChCl in a liquid crystal (LC) microcapillary sensor for detecting pesticides. The sensor exploits the hydrolysis of MChCl by AChE; when AChE activity is inhibited by pesticides, the sensor's optical properties change, allowing for rapid detection . This application highlights MChCl's role as a substrate in biosensing platforms.
The enzymatic hydrolysis of MChCl by AChE leads to significant changes in the physical state of the compound, affecting its self-assembly properties. The rate of disassembly of supramolecular structures formed with MChCl is influenced by the concentration of AChE present. Higher enzyme concentrations accelerate the release of encapsulated substances, demonstrating potential for targeted drug delivery .
Pharmacokinetics and Bioavailability
Research indicates that MChCl enhances gastrointestinal drug absorption without causing significant tissue damage, unlike traditional surfactants. In comparative studies, MChCl showed a bioavailability of approximately 32% when used with sodium cefoxitin, indicating its effectiveness as an absorption enhancer .
Table 2: Bioavailability Comparison
| Compound | Percent Bioavailability (%) |
|---|---|
| Myristoylcholine | 32 ± 4.6 |
| Lauroylcholine | 100 ± 13.2 |
| Palmitoylcholine | 56 ± 4.1 |
Q & A
Q. What are the critical storage conditions for Myristoylcholine chloride to ensure reagent stability in biochemical assays?
this compound should be stored at -20°C in airtight containers to prevent hydrolysis or degradation. Purity levels (e.g., 90% BR-grade or 2N specifications) must be verified upon receipt using analytical methods like HPLC or NMR, as variations in purity can impact experimental reproducibility .
Q. How can researchers validate the purity of this compound before use in enzyme kinetics studies?
Q. What are the standard applications of this compound in membrane biology research?
It is commonly used to:
- Mimic natural phospholipid headgroups in lipid bilayer studies .
- Investigate choline transporter kinetics in neuronal or epithelial cell models.
- Prepare synthetic vesicles for membrane permeability assays .
Advanced Research Questions
Q. How can researchers optimize the molar ratio of this compound in supramolecular co-assembly systems with polyoxometalates (POMs)?
- Conduct systematic titration experiments (e.g., varying R = [this compound]/[POM]) and monitor outcomes via luminescence spectroscopy or dynamic light scattering .
- Example: A molar ratio of R=36 maximized luminescence intensity and stability in Na9(EuW10O36)·32H2O/Myr co-assemblies .
- Validate stability using zeta potential measurements and transmission electron microscopy (TEM) to assess aggregate morphology .
Q. What methodological steps address contradictory data in studies involving this compound’s surfactant properties?
- Control for batch-to-batch variability : Replicate experiments with independently synthesized or sourced batches.
- Analyze critical micelle concentration (CMC) under standardized conditions (pH, temperature) using conductivity or fluorescence probes.
- Statistically compare results with published CMC values (e.g., 0.1–1 mM for analogous choline derivatives) .
Q. How should researchers design experiments to investigate this compound’s role in modulating enzyme activity?
- Use stopped-flow kinetics to measure real-time enzyme-substrate interactions.
- Incorporate molecular docking simulations to predict binding affinities with target enzymes (e.g., acetylcholinesterase).
- Validate findings with site-directed mutagenesis to identify critical residues for this compound-enzyme interactions .
Data Analysis and Reproducibility Guidelines
- Handling Purity Discrepancies : Cross-validate purity across suppliers (e.g., Sigma-Aldrich BR-grade vs. 2N specifications) using orthogonal methods like FTIR or elemental analysis .
- Statistical Best Practices : Perform triplicate measurements for kinetic assays and apply ANOVA to assess significance. Use software tools (e.g., GraphPad Prism) for dose-response curve fitting .
- Reporting Standards : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing synthetic protocols and spectral data in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
